3-Chloro-2-methyl-5-nitrobenzoic acid
Description
Structural Elucidation
The molecular structure of 3-chloro-2-methyl-5-nitrobenzoic acid consists of a benzene ring bearing four distinct substituents arranged in a specific geometric pattern. The compound features a carboxylic acid functional group directly attached to the aromatic ring, serving as the primary functional unit. The substitution pattern includes a chlorine atom positioned at the 3-carbon relative to the carboxylic acid group, a methyl group at the 2-position, and a nitro group at the 5-position.
The three-dimensional arrangement of these substituents creates significant steric and electronic effects that influence the compound's overall chemical behavior. The chlorine substituent introduces electron-withdrawing effects through both inductive and resonance mechanisms, while the nitro group provides additional electron-withdrawing character through its strong resonance effects. The methyl group at the 2-position contributes electron-donating properties through hyperconjugation and inductive effects, creating a complex electronic environment around the aromatic system.
The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity and stereochemistry of the molecule as CC1=C(C=C(C=C1Cl)N+[O-])C(=O)O. This notation clearly illustrates the sequential arrangement of atoms and the formal charge distribution within the nitro group. The carboxylic acid functionality maintains its characteristic planar geometry, with the carbon-oxygen double bond and hydroxyl group lying in the same plane as the aromatic ring system.
Molecular Formula and Isotopic Composition
This compound possesses the molecular formula C8H6ClNO4, representing a precise atomic composition that determines its molecular weight and chemical properties. The compound contains eight carbon atoms forming the aromatic backbone and substituent groups, six hydrogen atoms distributed among the methyl group and aromatic positions, one chlorine atom, one nitrogen atom within the nitro functionality, and four oxygen atoms present in both the carboxylic acid and nitro groups.
The calculated molecular weight of this compound equals 215.59 grams per mole, derived from the summation of individual atomic masses according to their natural isotopic abundances. This molecular weight calculation incorporates the standard atomic weights, including carbon at approximately 12.01 atomic mass units, hydrogen at 1.008 atomic mass units, chlorine at 35.45 atomic mass units reflecting the natural isotopic distribution between chlorine-35 and chlorine-37, nitrogen at 14.007 atomic mass units primarily from nitrogen-14, and oxygen at 15.999 atomic mass units predominantly from oxygen-16.
The isotopic composition significantly influences the mass spectrometric behavior and nuclear magnetic resonance spectroscopic properties of the compound. The presence of chlorine introduces characteristic isotopic patterns in mass spectrometry due to the natural abundance ratio of chlorine-35 (approximately 75.8 percent) and chlorine-37 (approximately 24.2 percent). This isotopic distribution creates distinctive molecular ion clusters separated by two mass units, providing valuable structural confirmation during analytical investigations.
Physical and Spectroscopic Properties
The physical state of this compound at room temperature appears as a light yellow solid, indicating the presence of chromophoric groups that absorb visible light. This coloration typically results from extended conjugation between the aromatic ring system and the electron-withdrawing nitro group, which creates electronic transitions in the visible spectrum region. The solid-state properties reflect the intermolecular hydrogen bonding capabilities of the carboxylic acid functionality and the dipolar interactions arising from the nitro group.
Storage requirements for this compound specify maintaining temperatures between 0 and 5 degrees Celsius, suggesting thermal sensitivity that may involve decomposition or sublimation at elevated temperatures. The purity specifications indicate greater than 95 percent chemical purity, demonstrating the availability of high-quality material suitable for research applications and synthetic transformations. These purity levels ensure reliable results in analytical characterizations and synthetic applications.
Spectroscopic analysis of substituted benzoic acid derivatives reveals characteristic absorption patterns in infrared spectroscopy that can be used for structural confirmation. The carboxylic acid functionality typically exhibits broad absorption bands between 2500 and 3350 wavenumbers corresponding to the hydroxyl stretch, often displaying the characteristic zig-zagged appearance associated with hydrogen-bonded carboxylic acid dimers. The carbonyl stretch of the carboxylic acid group appears in the range of 1700 to 1720 wavenumbers as a strong and sharp absorption feature. The nitro group contributes strong absorption bands between 1500 and 1550 wavenumbers corresponding to the nitrogen-oxygen stretching vibrations.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Status
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemistry naming conventions, designating it as this compound. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, establishing the carbon atom bearing the carboxyl group as position 1 on the benzene ring. The numbering sequence proceeds around the aromatic ring to provide the lowest possible numbers for the substituents, resulting in the chlorine atom at position 3, the methyl group at position 2, and the nitro group at position 5.
The Chemical Abstracts Service has assigned the unique registry number 1227268-71-4 to this specific compound, providing an unambiguous identifier for literature searches and chemical databases. This registry number serves as a permanent identifier that remains constant regardless of nomenclature changes or alternative naming systems. The Chemical Abstracts Service registration ensures proper cataloging and retrieval of information related to this compound across scientific literature and commercial databases.
The International Chemical Identifier representation provides additional structural verification through its systematic encoding: InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12). This identifier encodes the complete molecular connectivity, including atom types, bond orders, and hydrogen atom positions. The corresponding International Chemical Identifier Key SSIJDUSQILUHCN-UHFFFAOYSA-N provides a shortened hash representation suitable for database searches and chemical informatics applications.
Properties
IUPAC Name |
3-chloro-2-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJDUSQILUHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of m-Toluic Acid
- Reagents: m-Toluic acid and nitric acid (mass concentration 60-75%)
- Conditions: Temperature maintained between 0 to -20 °C for 1-2 hours
- Outcome: Formation of 2-nitro-3-methylbenzoic acid (nitration occurs preferentially at position 5 relative to the methyl group)
- Notes: The volume ratio of m-toluic acid to nitric acid is optimized at 1g:3-5 mL to control reaction rate and selectivity.
Step 2: Hydrogenation Reduction of Nitro Group
- Reagents: 2-nitro-3-methylbenzoic acid, hydrogenation catalyst (Pd/C, Pt/C, or Raney nickel), hydrogen gas, and ethanol as solvent
- Conditions: Reaction at 40-50 °C under atmospheric hydrogen pressure for 2-3 hours
- Outcome: Conversion of nitro group to amino group yielding 2-amino-3-methylbenzoic acid
- Yield: High yields reported (~98.5-98.6%) with purity >99%
- Notes: Careful removal of air and controlled hydrogen atmosphere ensures high selectivity and yield.
Step 3: Chlorination to Introduce the Chloro Group
- Reagents: 2-amino-3-methylbenzoic acid, chlorination reagent such as N-chlorosuccinimide (NCS) or dichlorohydantoin, benzoyl peroxide catalyst, and solvents like N,N-dimethylformamide (DMF)
- Conditions: Heating at 90-110 °C for 1-2 hours
- Outcome: Selective chlorination at the 5-position to produce 2-amino-3-methyl-5-chlorobenzoic acid
- Yield: Approximately 85.9-87.7% with purity around 99.0-99.5%
- Isolation: Reaction mixture poured into ice water to precipitate the product, followed by filtration and washing
Reaction Summary Table
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | m-Toluic acid | HNO₃ (60-75%), 0 to -20 °C, 1-2 h | 2-nitro-3-methylbenzoic acid | Not specified | Not specified | Controlled nitration |
| 2 | 2-nitro-3-methylbenzoic acid | H₂, Pd/C or Pt/C, ethanol, 40-50 °C, 2-3 h | 2-amino-3-methylbenzoic acid | ~98.5-98.6 | >99 | Hydrogenation reduction |
| 3 | 2-amino-3-methylbenzoic acid | NCS or dichlorohydantoin, benzoyl peroxide, DMF, 90-110 °C, 1-2 h | 2-amino-3-methyl-5-chlorobenzoic acid | ~85.9-87.7 | 99.0-99.5 | Chlorination with catalyst |
Alternative Preparation Approaches
- From 7-methylindole-2,3-diketone: Earlier methods used this expensive starting material with hydrogen peroxide and sodium hydroxide for amination, followed by chlorination using N-chlorosuccinimide. However, these methods suffered from low yield, high energy consumption, and environmental concerns due to chlorine gas usage.
- Environmental and economic considerations: The m-toluic acid route is preferred industrially due to lower cost, higher yield, shorter reaction times, and reduced environmental impact.
Research Findings and Optimization
- Catalyst choice: Pd/C is favored for hydrogenation due to high activity and selectivity.
- Solvent effects: DMF and related polar aprotic solvents (N,N-dimethylacetamide, sulfolane, DMSO) improve chlorination efficiency.
- Reaction monitoring: Liquid phase chromatography is used to monitor reaction completion, targeting less than 0.3% residual starting material.
- Temperature control: Precise temperature regulation is critical to avoid side reactions and ensure high purity.
- Yield improvements: Use of benzoyl peroxide as a radical initiator enhances chlorination yield.
Summary and Industrial Relevance
The preparation of this compound via nitration of m-toluic acid followed by hydrogenation and chlorination is a robust, scalable, and economically viable method. It delivers high purity products with good yields suitable for industrial applications. The method avoids hazardous chlorine gas and expensive starting materials, aligning with modern green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Reduction: The major product is 3-chloro-2-methyl-5-aminobenzoic acid.
Scientific Research Applications
Chemistry
3-Chloro-2-methyl-5-nitrobenzoic acid serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles under suitable conditions.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
Biological Applications
The compound exhibits potential biological activities, making it a candidate for medicinal chemistry:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways. This property has been explored in studies focusing on its effects on microbial enzymes, suggesting antimicrobial properties.
- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, studies have shown that it exhibits dose-dependent cytotoxicity against various cancer cell lines, with significant apoptosis observed in treated cells.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the Cell Counting Kit 8 (CCK-8) assay. Results indicated that the compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed in treated cells.
Enzyme Inhibition
Another study focused on the compound's role as a monoacylglycerol lipase (MAGL) inhibitor. It demonstrated effectiveness in reducing inflammatory markers in preclinical models, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-5-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The nitro group can participate in redox reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-chloro-2-methyl-5-nitrobenzoic acid with key analogs, highlighting substituent positions, molecular weights, and applications:
Key Research Findings
- Synthetic Routes: describes carbodiimide-mediated coupling and methylation strategies for niclosamide analogs, which share functional groups (e.g., nitro, chloro) with the target compound.
- Crystallography: Compounds like 2-amino-3-chloro-5-nitrobenzoic acid () have been structurally characterized using SHELX software, highlighting the role of nitro and chloro groups in crystal packing .
- Biological Activity : The nitro group enhances antibacterial properties in analogs, as seen in , where similar structures exhibit activity against Gram-positive bacteria .
Physicochemical Properties
- Acidity: The nitro group at position 5 increases acidity compared to non-nitro analogs. For instance, 5-chloro-2-nitrobenzoic acid (pKa ~1.5) is more acidic than unsubstituted benzoic acid (pKa ~4.2) due to electron withdrawal .
- Solubility : Methoxy-substituted analogs (e.g., 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid) show higher aqueous solubility than methylated or chlorinated derivatives .
- Thermal Stability : Methyl groups improve thermal stability; melting points for methyl-nitro-chloro benzoic acids typically range 150–200°C, though exact data for the target compound require experimental validation .
Biological Activity
3-Chloro-2-methyl-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H6ClNO4 and presents a unique structure that contributes to its biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can disrupt metabolic pathways in target organisms. For example, it has been noted to affect microbial enzymes, leading to antimicrobial properties.
- Receptor Interaction : It can also interact with cellular receptors, potentially modulating signal transduction pathways critical for cell survival and proliferation.
- Apoptosis Induction : Some studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains. -
Anti-tumor Activity :
In vitro tests on A549 lung cancer cells showed that treatment with this compound led to a reduction in cell viability, with an IC50 value determined at 20 µM after 24 hours of exposure. This indicates a promising avenue for further research into its anticancer properties . -
Inflammation Modulation :
Research highlighted the compound's ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This suggests a potential therapeutic application for inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-2-methyl-5-nitrobenzoic acid in academic settings?
- Methodological Answer : A plausible route involves sequential functionalization of a toluene derivative. For example:
Methylation : Start with 3-chlorotoluene (or a derivative) to introduce the methyl group at position 2.
Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to introduce the nitro group at position 5, avoiding over-nitration .
Oxidation : Convert the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Critical Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M-H]⁻ ion at m/z ~228).
- Melting Point : Compare with literature values (e.g., structurally similar compounds melt at 135–145°C) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Hazards : Anticipate skin/eye irritation (H315/H319), respiratory sensitivity (H335), and aquatic toxicity (H412) based on structurally similar nitrobenzoic acids .
- Mitigation :
- Use fume hoods, nitrile gloves, and safety goggles.
- Store separately from oxidizers and bases to avoid reactive hazards .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution :
- SHELXT : Automatically determine space groups and initial structural models .
- SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding networks .
- Visualization : Generate ORTEP diagrams (via WinGX/ORTEP-III) to illustrate thermal ellipsoids and packing motifs .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected IR peaks)?
- Methodological Answer :
- Hypothesis Testing :
Impurity Check : Re-run HPLC with a C18 column (acetonitrile/water mobile phase) to detect byproducts.
Computational Validation : Compare experimental IR with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set) .
- Calibration : Confirm instrument calibration using standard references (e.g., polystyrene for IR).
Q. What strategies optimize the compound’s application in agrochemical research (e.g., as a pesticide precursor)?
- Methodological Answer :
- Derivatization : Synthesize esters or amides (e.g., methyl ester via Fischer esterification) to enhance bioavailability .
- Bioactivity Screening :
- Test herbicidal activity using Arabidopsis thaliana or Lemna minor bioassays.
- Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with efficacy .
Q. How can purity be rigorously assessed for this compound?
- Methodological Answer :
- Quantitative Analysis :
- HPLC : Use a reverse-phase column (UV detection at 254 nm) with a calibration curve from a certified standard.
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Recrystallization : Optimize solvent polarity (e.g., DMF/water) to remove nitro-containing byproducts.
Q. What synthetic challenges arise during further functionalization (e.g., coupling reactions)?
- Methodological Answer :
- Protection/Deprotection :
- Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) prior to amide coupling.
- Use EDCI/HOBt for amide bond formation with aryl amines .
- Nitro Group Reactivity : Avoid reduction conditions (e.g., H₂/Pd-C) unless targeting amine derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
